

# Chemical structure and stereochemistry of Carpaine

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Carpaine

## Introduction

Carpaine ((+)-Carpaine) is a macrocyclic piperidine alkaloid and the primary bioactive compound isolated from the leaves of the papaya plant, Carica papaya L.[1][2]. Historically, its structure was a subject of considerable investigation, evolving from an initial incorrect empirical formula to the currently accepted complex dimeric structure.[2]. It is recognized for a range of biological activities, including cardiovascular, antimalarial, anti-inflammatory, and antithrombocytopenic effects.[2][3][4]. This guide provides a detailed overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental methods used for its elucidation, tailored for researchers in chemistry and drug development.

## **Chemical Structure and Stereochemistry**

The structural elucidation of **carpaine** revealed it to be a large, 26-membered macrocyclic dilactone.[2][5]. It is a dimer formed from two units of carpamic acid, where two identical substituted piperidine rings are linked by two ester groups.[5][6]. This complex structure was ultimately confirmed through mass spectrometry, which indicated a molecular weight corresponding to the dimeric formula, C<sub>28</sub>H<sub>50</sub>N<sub>2</sub>O<sub>4</sub>.[2].

The absolute configuration of **carpaine** was definitively established by Coke and Rice in 1965. [2][7]. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity.



- IUPAC Name: (1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2<sup>11</sup>, <sup>14</sup>[triacontane-3,16-dione[1][2].
- Molecular Formula: C<sub>28</sub>H<sub>50</sub>N<sub>2</sub>O<sub>4</sub>[1][7].
- Key Structural Features:
  - A 26-membered macrocyclic ring.
  - Two piperidine heterocyclic units.
  - Two lactone (cyclic ester) functional groups.
  - Cis relationship between the groups attached to the piperidine ring.[5].

## **Data Presentation**

The quantitative data pertaining to **carpaine** are summarized in the following tables.

Table 1: Physicochemical and Pharmacokinetic Properties of Carpaine



Property	Value	Source(s)
Molecular Weight	478.7 g/mol	[1][2]
Monoisotopic Mass	478.37705808 Da	[1]
Melting Point	119-121 °C	[2][7]
Optical Rotation	$[\alpha]D^{12}$ +24.7° (c = 1.07 in ethanol)	[7]
Appearance	Monoclinic prisms from acetone; Pale-yellow needle-like crystals	[3][7]
Solubility	Practically insoluble in water (48.12 μg/ml); more soluble in acidic pH (35.12 μg/ml) than alkaline pH (18.55 μg/ml); soluble in most organic solvents except petroleum ether.	[3][7][8]

Table 2: Spectroscopic Data for Carpaine



Spectroscopic Method	Data	Source(s)
¹H-NMR (in CDCl₃)	δ 1.01 (6H, d, J=7 Hz), 1.3-1.7 (28H, m), 1.9-2.6 (10H, m), 2.85 (2H, q, J=7 Hz), 4.7 (1H, bs)	[9]
¹H-NMR (in CD₃OD)	δ 0.896 (6H, d), 1.1-1.383 (24H, m), 1.724 (10H), 2.0 (2H), 2.415-2.459 (4H), 2.981 (2H), 4.9 or 3.3 (2H)	[8]
<sup>13</sup> C-NMR (in CDCI <sub>3</sub> )	δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, 18.7	[3]
Mass Spectrometry (LC-MS)	m/z 479.88 [M+H]+ (Positive Ion Mode)	[8]
Fourier Transform Infrared (FT-IR)	Recorded in KBr pellet in the range of 4000-400 cm <sup>-1</sup>	[8]

# **Experimental Protocols**

The isolation and structural characterization of **carpaine** involve a series of well-established methodologies.

# **Isolation and Purification of Carpaine**

A common method for extracting **carpaine** from dried Carica papaya leaves is acid-base extraction, followed by chromatographic purification.

#### Extraction:

Powdered dried leaves are macerated and extracted with an acidified solvent mixture, such as methanol/water/glacial acetic acid (180:2:1.6 v/v/v) or ethanol/water/HCl (89:10:1 v/v/v).[8][10]. The acidic condition protonates the alkaloid, enhancing its solubility in the polar solvent.[11][12].



- The resulting extract is concentrated under reduced pressure.
- Purification:
  - The crude extract is subjected to silica gel column chromatography.[10][13].
  - Elution is performed using a solvent system, often a gradient of chloroform and methanol (e.g., 95:5 v/v).[10].
  - Fractions are collected and monitored by Thin-Layer Chromatography (TLC), using a mobile phase like methanol/chloroform (15:85 v/v) and visualized with Dragendorff's reagent.[10].
- Crystallization:
  - The purified fractions containing **carpaine** are combined and concentrated.
  - The residue is dissolved in a minimal amount of a suitable solvent, such as acetone.
  - Crystallization is induced by cooling (e.g., at 4°C overnight), yielding pure, needle-like crystals of carpaine.[3].

### **Structural Characterization Methods**

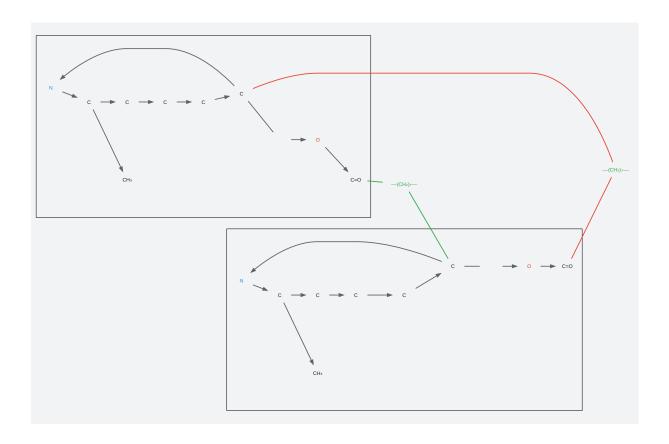
The identity and structure of the isolated **carpaine** are confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - o Protocol: ¹H-NMR and ¹³C-NMR spectra are recorded on spectrometers (e.g., Bruker Avance at 300 MHz or 500 MHz).[3][8][10]. Samples are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[3][8]. The resulting chemical shifts and coupling constants are compared with literature values to confirm the structure.[3].
- Mass Spectrometry (MS):



- Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used. An
  Agilent Q-TOF mass spectrometer or similar instrument is operated in positive ion mode.
  [8]. The mobile phase can consist of acetonitrile and water with 0.1% formic acid.[8]. The
  mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is determined to confirm the
  molecular weight.[8].
- Fourier Transform Infrared (FT-IR) Spectroscopy:
  - Protocol: The FT-IR spectrum is recorded using a spectrophotometer (e.g., Shimadzu model). The sample is prepared as a potassium bromide (KBr) pellet. The spectrum, typically scanned from 4000 to 400 cm<sup>-1</sup>, reveals characteristic peaks for the functional groups present in **carpaine**.[8].

# Mandatory Visualizations Chemical Structure of Carpaine



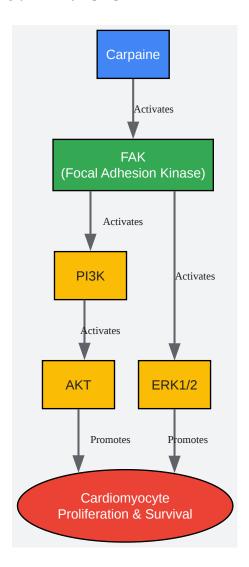


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Caption: 2D representation of the **Carpaine** macrocyclic dilactone structure.

# Signaling Pathway of Carpaine in Cardiomyocytes

Recent studies have indicated that **carpaine** promotes the proliferation and survival of cardiomyocytes, potentially offering cardioprotective effects. This action is mediated through the activation of Focal Adhesion Kinase (FAK), which subsequently triggers the downstream PI3K/AKT and ERK1/2 signaling pathways.[14].



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